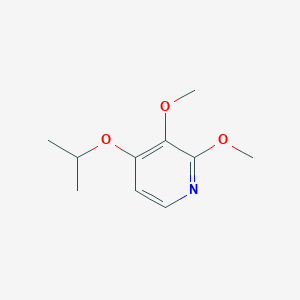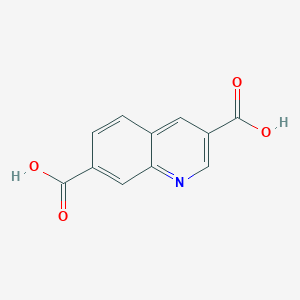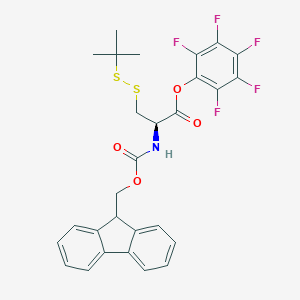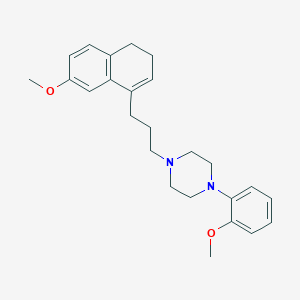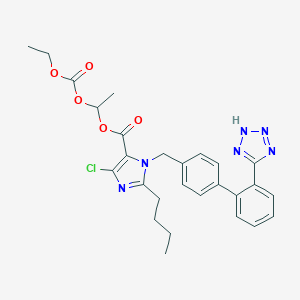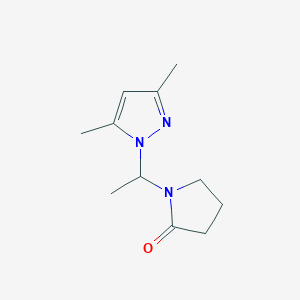
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, also known as DMPEP, is a novel psychoactive substance that belongs to the pyrrolidinone class of compounds. DMPEP has been gaining attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone is not fully understood, but it is believed to act on the GABAergic system in the brain. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to increase GABA levels in the brain, which leads to anxiolytic and antidepressant effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also modulates the activity of glutamate receptors, which could contribute to its cognitive-enhancing effects.
Biochemical And Physiological Effects
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, which could contribute to its antidepressant effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and cognitive function. Additionally, 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost, making it accessible for researchers. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also has a high purity and stability, which is important for accurate and reliable results. However, the limitations of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone for lab experiments include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone. One direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to explore its cognitive-enhancing effects and its potential use in the treatment of cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone and its biochemical and physiological effects. Finally, more studies are needed to determine the safety and toxicity of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, especially at high doses.
In conclusion, 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone is a novel psychoactive substance that has been gaining attention in the scientific community due to its unique chemical structure and potential therapeutic applications. The synthesis method for 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been optimized and improved over the years, and research has shown that it has anxiolytic, antidepressant, and cognitive-enhancing effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has several advantages for lab experiments, but also has limitations. There are several future directions for the research on 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, including investigating its potential therapeutic applications and cognitive-enhancing effects, as well as determining its safety and toxicity.
Synthesis Methods
The synthesis of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate to form ethyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetate. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to produce 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone. The synthesis method for 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been optimized and improved over the years to increase yield and purity.
Scientific Research Applications
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has also been shown to have cognitive-enhancing effects, which could be useful in the treatment of cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
149775-60-0 |
|---|---|
Product Name |
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone |
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-8-7-9(2)14(12-8)10(3)13-6-4-5-11(13)15/h7,10H,4-6H2,1-3H3 |
InChI Key |
VGEWLWMCRQNEAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(C)N2CCCC2=O)C |
Canonical SMILES |
CC1=CC(=NN1C(C)N2CCCC2=O)C |
synonyms |
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

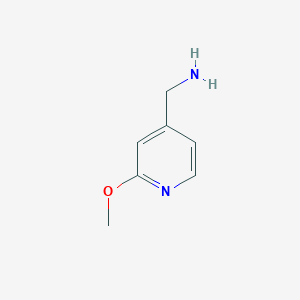

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
